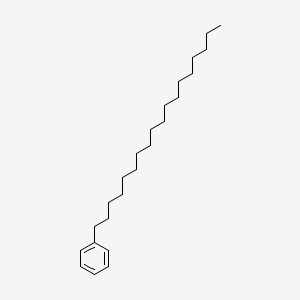

1-Phenyloctadecane

描述

属性

IUPAC Name |

octadecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24/h17,19-20,22-23H,2-16,18,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVDSBZMYJJMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063477 | |

| Record name | Stearylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4445-07-2 | |

| Record name | Octadecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4445-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004445072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyloctadecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, octadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PUR93PL86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Phenyloctadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyloctadecane, a long-chain alkylbenzene, is a compound of significant interest in various scientific fields, including materials science and as a high-purity standard in analytical chemistry. Its well-defined structure, comprising a phenyl group attached to an eighteen-carbon alkyl chain, imparts unique physical and chemical characteristics. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear and concise reference for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₄₂ | [1][2][3] |

| Molecular Weight | 330.59 g/mol | [1][2][3] |

| Appearance | White to light yellow low melting solid | [3] |

| Melting Point | 32-36 °C | [3] |

| Boiling Point | 249 °C at 15 mmHg | [3] |

| Density | 0.8589 g/cm³ (estimate) | [3] |

| Refractive Index | 1.4809 | [3] |

| Flash Point | 33 °C | [3] |

Table 2: Identifiers and Chemical Descriptors

| Identifier | Value | Source(s) |

| CAS Number | 4445-07-2 | [1][2][3][4] |

| Linear Formula | C₆H₅(CH₂)₁₇CH₃ | [2][4] |

| Synonyms | Octadecylbenzene, Stearylbenzene | [1][3] |

| EINECS | 224-684-7 | [3] |

Table 3: Solubility Profile (Qualitative)

| Solvent | Solubility | Rationale |

| Water | Insoluble | The long, nonpolar alkyl chain dominates the molecule's character, making it hydrophobic. |

| Nonpolar Organic Solvents (e.g., Hexane, Toluene) | Soluble | "Like dissolves like"; the nonpolar nature of this compound allows it to readily dissolve in nonpolar solvents. |

| Polar Organic Solvents (e.g., Ethanol, Acetone) | Sparingly Soluble to Insoluble | The significant nonpolar character limits its solubility in polar solvents. |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical properties of organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer with the bulb of the thermometer and the sample at the same level. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a modern digital melting point apparatus).[6]

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.[6]

-

Purity Check: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro-Boiling Point Determination

-

Apparatus Setup: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid. The test tube is then attached to a thermometer.[7][8]

-

Heating: The assembly is heated in a suitable heating bath.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed, and the apparatus is allowed to cool.[9]

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8][9] It is crucial to note the atmospheric pressure at which the measurement is taken, as boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume. For a solid like this compound at room temperature, the method of displacement is commonly used.

Methodology: Liquid Displacement Method

-

Mass Measurement: A known mass of solid this compound is accurately weighed using an analytical balance.

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., water, though a non-polar solvent in which it is also insoluble would be preferable to avoid any potential for emulsification). The initial volume of the liquid is recorded.

-

Displacement: The weighed solid is carefully submerged in the liquid in the graduated cylinder, ensuring no splashing occurs and the solid is fully immersed.

-

Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the solid by its determined volume.

Synthesis and Characterization Workflow

The synthesis of this compound is commonly achieved through a Friedel-Crafts alkylation reaction. The following diagram illustrates a typical workflow for its synthesis and subsequent characterization to confirm its identity and purity.

Caption: Workflow for the synthesis and characterization of this compound.

This workflow begins with the Friedel-Crafts alkylation of benzene with a long-chain alkene (1-octadecene) or an alkyl halide (1-chlorooctadecane) in the presence of a Lewis acid catalyst.[6] Following the reaction, a standard aqueous workup is performed to remove the catalyst and any water-soluble byproducts. The crude product is then purified, typically by vacuum distillation or column chromatography, to isolate the this compound. Finally, the identity and purity of the synthesized compound are confirmed through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Logical Relationship of Key Properties

The interplay between the molecular structure of this compound and its physical properties is crucial for understanding its behavior. The following diagram illustrates these relationships.

Caption: Relationship between molecular structure and physical properties.

The molecular structure of this compound, characterized by its long, nonpolar alkyl chain and aromatic phenyl group, dictates its physical properties. Its high molecular weight leads to strong van der Waals intermolecular forces, which in turn result in a relatively high boiling point. The predominantly nonpolar nature of the molecule explains its solubility in nonpolar organic solvents and its insolubility in water. The ability of the long alkyl chains to pack into a crystal lattice results in it being a solid at room temperature, albeit with a relatively low melting point.

References

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mt.com [mt.com]

- 4. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 7. cerritos.edu [cerritos.edu]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

1-Phenyloctadecane (CAS: 4445-07-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyloctadecane, also known as octadecylbenzene or stearylbenzene, is a long-chain alkylbenzene with the chemical formula C₂₄H₄₂. Its structure consists of a phenyl group attached to an eighteen-carbon alkyl chain. This compound serves as a valuable tool in various scientific and industrial applications, most notably as an analytical standard in the quantification of mineral oil hydrocarbons. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, applications, and safety information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4445-07-2 | [1] |

| Molecular Formula | C₂₄H₄₂ | [1] |

| Molecular Weight | 330.59 g/mol | [1] |

| Appearance | White to light yellow low melting solid | [2] |

| Melting Point | 32-37 °C | [2] |

| Boiling Point | 249 °C at 15 mmHg | [2] |

| Density | ~0.855 g/cm³ | |

| Solubility | Insoluble in water. Soluble in organic solvents. | |

| Synonyms | Octadecylbenzene, Stearylbenzene, n-Octadecylbenzene | [1][2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving Friedel-Crafts acylation followed by Clemmensen reduction.[3][4][5]

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Benzene with Stearoyl Chloride

This reaction forms the intermediate ketone, 1-phenyl-1-octadecanone.

-

Materials:

-

Benzene (anhydrous)

-

Stearoyl chloride

-

Aluminum chloride (anhydrous)

-

Dry carbon disulfide (solvent)

-

Ice

-

Concentrated hydrochloric acid

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Stirring apparatus

-

-

Procedure:

-

In a clean, dry round-bottom flask, suspend anhydrous aluminum chloride in dry carbon disulfide.

-

Cool the flask in an ice bath and begin stirring.

-

Slowly add stearoyl chloride to the suspension.

-

After the addition of stearoyl chloride is complete, add anhydrous benzene dropwise from the dropping funnel over a period of 30 minutes.

-

Once the addition of benzene is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours. Hydrogen chloride gas will be evolved.

-

After the reaction is complete, cool the flask and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation to obtain the crude 1-phenyl-1-octadecanone. The product can be further purified by vacuum distillation or recrystallization.

-

Step 2: Clemmensen Reduction of 1-Phenyl-1-octadecanone

This step reduces the ketone to the final alkane product, this compound.[3][5][6]

-

Materials:

-

1-Phenyl-1-octadecanone (from Step 1)

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid

-

Toluene (solvent)

-

Round-bottom flask with a reflux condenser

-

Stirring apparatus

-

-

Procedure:

-

Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride in dilute hydrochloric acid, followed by washing with water.

-

In a round-bottom flask, place the zinc amalgam, concentrated hydrochloric acid, and toluene.

-

Add the 1-phenyl-1-octadecanone to the flask.

-

Heat the mixture under reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

After the reaction is complete, cool the mixture and separate the organic layer.

-

Wash the organic layer with water, a sodium bicarbonate solution, and again with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene by distillation. The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

-

Application as an Analytical Standard

This compound is a key analytical standard for the determination of Mineral Oil Saturated Hydrocarbons (MOSH) and Mineral Oil Aromatic Hydrocarbons (MOAH) in various matrices, including food, food packaging, and environmental samples.[7][8][9] The standard method for this analysis is online-coupled liquid chromatography-gas chromatography-flame ionization detection (LC-GC-FID).[7][8]

Analytical Workflow

Caption: LC-GC-FID analysis workflow.

Experimental Protocol: Quantification of MOSH/MOAH using LC-GC-FID

This is a generalized protocol and specific parameters will vary depending on the instrument and the sample matrix.

-

Instrumentation:

-

An online LC-GC-FID system.

-

LC column for MOSH/MOAH separation (e.g., silica-based).

-

GC capillary column suitable for hydrocarbon analysis.

-

-

Standards and Reagents:

-

This compound as an internal or external standard.

-

A mixture of n-alkanes (e.g., C10 to C40) for retention time markers.

-

Hexane, dichloromethane, and other high-purity solvents for extraction and chromatography.

-

-

Procedure:

-

Sample Preparation: Extract the hydrocarbons from the sample matrix using an appropriate solvent (e.g., hexane). The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.

-

LC Separation: Inject the prepared sample extract into the LC system. The LC separates the sample into MOSH and MOAH fractions.

-

Online Transfer: The separated fractions are transferred online to the GC system.

-

GC Separation: The hydrocarbons in each fraction are separated based on their boiling points in the GC column.

-

FID Detection: The separated hydrocarbons are detected by the Flame Ionization Detector (FID).

-

Quantification: Prepare a calibration curve using known concentrations of this compound. The concentration of MOSH and/or MOAH in the sample is determined by comparing the peak area of the analyte to the calibration curve of the this compound standard.

-

Biological Activity and Toxicology

Biological Activity

There is currently a lack of specific data in the scientific literature regarding the biological activity or involvement of this compound in any signaling pathways.

Metabolism

-

Side-chain (aliphatic) hydroxylation: This is often the major pathway for longer alkyl chains, where cytochrome P450 enzymes introduce a hydroxyl group onto the alkyl chain.

-

Aromatic hydroxylation: This involves the formation of phenolic metabolites through the action of cytochrome P450 enzymes on the benzene ring.

Anaerobic degradation of alkylbenzenes has also been observed in certain bacteria, which may involve different activation mechanisms.[10][11][12]

Toxicology and Safety

The toxicological properties of this compound have not been extensively investigated.[13] However, based on available safety data sheets, it is considered to have low acute toxicity. Standard laboratory safety precautions should be followed when handling this compound.

| Hazard Information | Precautionary Measures |

| May cause skin and eye irritation. | Wear protective gloves, clothing, and eye/face protection. |

| May be harmful if swallowed. | Do not ingest. Seek medical attention if swallowed. |

| Combustible solid. | Keep away from heat and open flames. |

Conclusion

This compound is a well-defined chemical compound with significant utility as an analytical standard, particularly in the important field of mineral oil hydrocarbon analysis. Its synthesis is straightforward, following classical organic chemistry reactions. While its direct biological activity remains largely unexplored, understanding its physicochemical properties and applications is crucial for researchers in analytical chemistry, food safety, and environmental science. Further research into its potential metabolic fate and toxicological profile would provide a more complete understanding of this compound.

References

- 1. scbt.com [scbt.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Analytical Methods for the Determination of Mineral Oil Saturated Hydrocarbons (MOSH) and Mineral Oil Aromatic Hydrocarbons (MOAH)—A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. shimadzu.com [shimadzu.com]

- 10. Metabolism of alkylbenzenes, alkanes, and other hydrocarbons in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of alkylbenzenes, alkanes, and other hydrocarbons in anaerobic bacteria - ProQuest [proquest.com]

- 12. Fungal Metabolism of n-Alkylbenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis and Purification of 1-Phenyloctadecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-phenyloctadecane, a long-chain alkylbenzene. The document details established synthetic methodologies, rigorous purification protocols, and essential characterization data to support researchers in the production of this compound with high purity.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a two-step process involving Friedel-Crafts acylation followed by a Clemmensen reduction. This method is preferred over direct Friedel-Crafts alkylation to prevent carbocation rearrangements that would otherwise lead to a mixture of isomeric products. An alternative, though less common, approach involves a Grignard coupling reaction.

Preferred Synthetic Route: Friedel-Crafts Acylation and Clemmensen Reduction

This robust two-step synthesis ensures the formation of the desired linear alkylbenzene.

Step 1: Friedel-Crafts Acylation of Benzene with Octadecanoyl Chloride

In this step, benzene is acylated with octadecanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 1-phenyl-1-octadecanone.[1][2][3]

Step 2: Clemmensen Reduction of 1-Phenyl-1-octadecanone

The ketonic intermediate is then reduced to the corresponding alkane, this compound, using a Clemmensen reduction, which involves amalgamated zinc and hydrochloric acid.[1]

Experimental Protocol: Synthesis of 1-Phenyl-1-octadecanone

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 equivalents) in an inert solvent such as dichloromethane or carbon disulfide.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of octadecanoyl chloride (1.0 equivalent) in the same inert solvent to the stirred suspension via the dropping funnel.

-

After the addition is complete, add benzene (a large excess to act as both reactant and solvent) dropwise.

-

Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenyl-1-octadecanone.

Experimental Protocol: Clemmensen Reduction to this compound

-

Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercury(II) chloride.

-

In a round-bottom flask fitted with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, and the crude 1-phenyl-1-octadecanone.

-

Heat the mixture to reflux for several hours. Additional portions of hydrochloric acid may be required during the reflux period to maintain a vigorous reaction.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Extract the product with a suitable organic solvent, such as diethyl ether or toluene.

-

Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain crude this compound.

| Synthesis Step | Reactants | Catalyst/Reagents | Typical Yield | Reference |

| Friedel-Crafts Acylation | Benzene, Octadecanoyl Chloride | Aluminum Chloride | High | [1][2][3] |

| Clemmensen Reduction | 1-Phenyl-1-octadecanone | Amalgamated Zinc, Hydrochloric Acid | Good to High | [1] |

Alternative Synthetic Route: Grignard Coupling

An alternative synthesis involves the coupling of a phenyl Grignard reagent with a long-chain alkyl halide.

Experimental Protocol: Grignard Coupling

-

Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.

-

In a separate flask, add a solution of 1-bromooctadecane in anhydrous diethyl ether.

-

Slowly add the prepared phenylmagnesium bromide solution to the 1-bromooctadecane solution at room temperature.

-

The reaction mixture is typically stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

After filtration, the solvent is removed under reduced pressure to yield the crude product.

| Synthesis Step | Reactants | Reagents | Typical Yield |

| Grignard Coupling | Phenylmagnesium Bromide, 1-Bromooctadecane | Magnesium, Diethyl Ether | Moderate |

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and residual reagents. The most effective methods are recrystallization and flash column chromatography.

Recrystallization

Recrystallization is a highly effective technique for purifying solid organic compounds.[4][5][6] For this compound, which is a low melting solid, ethanol is a suitable solvent.[7]

Experimental Protocol: Recrystallization from Ethanol

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.[7]

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][6]

-

Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.[8]

-

Dry the crystals under vacuum to obtain pure this compound.

| Purification Method | Solvent | Expected Purity | Key Considerations |

| Recrystallization | Ethanol | >99% | Slow cooling is crucial for the formation of large, pure crystals. |

Flash Column Chromatography

For the removal of impurities with similar polarity, flash column chromatography is a powerful purification technique.[9]

Experimental Protocol: Flash Column Chromatography

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a mobile phase of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexanes. For a non-polar compound like this compound, a low percentage of ethyl acetate (e.g., 1-5%) in hexanes is a good starting point.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

| Purification Method | Stationary Phase | Mobile Phase | Expected Purity |

| Flash Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate Gradient | >99.5% |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 4445-07-2 | [10] |

| Molecular Formula | C₂₄H₄₂ | [10] |

| Molecular Weight | 330.59 g/mol | [10] |

| Melting Point | 35-37 °C | [10] |

| Boiling Point | 408 °C | [10] |

| Appearance | White to light yellow low melting solid | |

| Purity (GC) | ≥99.5% | [10] |

Spectroscopic Data

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group (typically in the range of δ 7.1-7.3 ppm), a triplet for the benzylic methylene group (C₆H₅-CH₂ -) adjacent to the phenyl ring, multiplets for the other methylene groups of the long alkyl chain, and a triplet for the terminal methyl group.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will exhibit characteristic signals for the aromatic carbons, with distinct chemical shifts for the ipso, ortho, meta, and para carbons of the phenyl ring, as well as a series of signals for the aliphatic carbons of the octadecyl chain.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 330. The fragmentation pattern will likely include a prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), which is characteristic of alkylbenzenes.

Visualization of Workflows

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Purification Workflow

Caption: Purification strategies for this compound.

References

- 1. glasp.co [glasp.co]

- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. orgsyn.org [orgsyn.org]

- 10. 1-Phenyloctadecan analytical standard | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 1-Phenyloctadecane

This guide provides a detailed overview of the physicochemical properties and analytical methodologies related to 1-Phenyloctadecane, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

This compound, also known as stearylbenzene or octadecylbenzene, is a long-chain aromatic hydrocarbon. Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₂ | [1] |

| Linear Formula | C₆H₅(CH₂)₁₇CH₃ | [2] |

| Molecular Weight | 330.59 g/mol | [1][2][3] |

| CAS Number | 4445-07-2 | [1][2] |

Experimental Protocols

Analysis of Mineral Oil Saturated Hydrocarbons (MOSH) in Food Simulants via HPLC-GC-FID

A key application of this compound is as an internal standard in the analysis of mineral oil saturated hydrocarbons (MOSH) in food and packaging materials. The following protocol outlines a method for its use.

Objective: To quantify the concentration of MOSH in a food simulant (e.g., ethanol 95%) using this compound as an internal standard.

Methodology: High-Performance Liquid Chromatography coupled with Gas Chromatography and Flame Ionization Detection (HPLC-GC-FID).

Reagents and Materials:

-

This compound (internal standard)

-

MOSH standard mix

-

n-hexane (for dilutions)

-

Food simulant sample

-

HPLC-GC-FID system

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound in n-hexane.

-

Prepare a series of calibration standards containing known concentrations of a MOSH mix and a fixed concentration of the this compound internal standard.

-

-

Sample Preparation:

-

Take a known volume of the food simulant sample.

-

Add a known amount of the this compound internal standard stock solution.

-

Extract the hydrocarbons using liquid-liquid extraction with n-hexane.

-

Concentrate the organic phase to a final known volume.

-

-

Chromatographic Analysis:

-

Inject the prepared standards and samples into the HPLC-GC-FID system.

-

The HPLC separates the aromatic (MOAH) and saturated (MOSH) hydrocarbon fractions.

-

The MOSH fraction is transferred online to the GC for separation of the individual saturated hydrocarbons.

-

The FID detector quantifies the amount of each hydrocarbon.

-

-

Quantification:

-

A calibration curve is generated by plotting the ratio of the peak area of the MOSH mix to the peak area of the this compound internal standard against the concentration of the MOSH mix.

-

The concentration of MOSH in the sample is determined using this calibration curve.

-

Diagrams

Analytical Workflow for MOSH Quantification

The following diagram illustrates the analytical workflow for the quantification of Mineral Oil Saturated Hydrocarbons (MOSH) using this compound as an internal standard.

Caption: Workflow for MOSH analysis using an internal standard.

References

Spectral Data Analysis of 1-Phenyloctadecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-phenyloctadecane, a long-chain alkylbenzene. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral properties, along with the methodologies for their acquisition.

Introduction

This compound is a saturated hydrocarbon consisting of an octadecyl chain attached to a phenyl group. Its chemical formula is C₂₄H₄₂ and it has a molecular weight of 330.62 g/mol . Accurate spectral analysis is fundamental for confirming the structure and purity of this compound, which is essential for its application in various scientific disciplines.

Spectroscopic Data

The following sections present the key spectral data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.28 - 7.15 | m | 5H | Aromatic protons (C₆H₅) |

| 2.60 | t | 2H | Benzylic protons (-CH₂-Ph) |

| 1.59 | m | 2H | -CH₂- adjacent to benzylic CH₂ |

| 1.25 | br s | 30H | Methylene protons in the alkyl chain (-(CH₂)₁₅-) |

| 0.88 | t | 3H | Terminal methyl protons (-CH₃) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| 142.9 | C1' (ipso-carbon of the phenyl ring) |

| 128.4 | C3'/C5' (meta-carbons of the phenyl ring) |

| 128.2 | C2'/C6' (ortho-carbons of the phenyl ring) |

| 125.6 | C4' (para-carbon of the phenyl ring) |

| 36.0 | C1 (benzylic carbon) |

| 31.9 | Methylene carbons in the alkyl chain |

| 29.7 - 29.3 | Methylene carbons in the alkyl chain |

| 22.7 | Methylene carbon adjacent to the terminal methyl group |

| 14.1 | C18 (terminal methyl carbon) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization (EI) Mass Spectrum Data

| m/z | Relative Intensity (%) | Assignment |

| 330 | 15 | [M]⁺ (Molecular Ion) |

| 105 | 40 | [C₈H₉]⁺ (Tropylium ion) |

| 91 | 100 | [C₇H₇]⁺ (Benzyl cation - Base Peak) |

| 43 | 35 | [C₃H₇]⁺ (Propyl fragment) |

| 29 | 25 | [C₂H₅]⁺ (Ethyl fragment) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3085, 3062, 3027 | Weak | Aromatic C-H stretch |

| 2924, 2853 | Strong | Aliphatic C-H stretch |

| 1604, 1496, 1454 | Medium | Aromatic C=C skeletal vibrations |

| 722, 698 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for organic compounds like this compound. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of, for example, 400 MHz. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz. Proton decoupling is employed to simplify the spectrum and enhance the signal of carbon atoms.

Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

Ionization: Electron Ionization (EI) is a common method for long-chain hydrocarbons. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For the thin film method, a small amount of the sample is melted and pressed between two salt plates.

Data Acquisition: The prepared sample is placed in the beam of an FT-IR spectrometer, and the spectrum is recorded over a typical range of 4000 to 400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

A Technical Guide to the Solubility of 1-Phenyloctadecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyloctadecane is a long-chain alkylbenzene whose physicochemical properties are of interest in various fields, including its use as a non-polar solvent, in the synthesis of surfactants, and as a component in complex hydrocarbon mixtures. A critical parameter for its application and formulation is its solubility in different organic solvents. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its determination, and a framework for the systematic presentation of solubility data.

It is important to note that a thorough search of publicly available scientific literature did not yield specific quantitative solubility data for this compound in common organic solvents. Therefore, this document serves as a guide for researchers to generate and report this data in a standardized manner.

Data Presentation: A Framework for Experimental Results

To facilitate the comparison and application of solubility data, it is crucial to present it in a clear and structured format. The following table is a template for recording experimentally determined solubility values for this compound in various organic solvents at different temperatures.

Table 1: Template for Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (χ) |

| Hexane | ||||

| Toluene | ||||

| Ethanol | ||||

| Methanol | ||||

| Acetone | ||||

| User-defined |

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by thermodynamic principles, primarily the Gibbs free energy of mixing.[1] A key guiding principle is "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[2]

This compound is a nonpolar molecule due to its long hydrocarbon chain and phenyl group. Therefore, it is expected to have higher solubility in nonpolar solvents (e.g., hexane, toluene) and lower solubility in polar solvents (e.g., methanol, ethanol).[3] Temperature is another critical factor; for most solids dissolving in liquids, solubility increases with temperature as the dissolution process is often endothermic.[4]

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method.[5][6]

Materials and Equipment

-

Solute: this compound (purity > 99%)

-

Solvents: High-purity organic solvents (e.g., hexane, toluene, ethanol, methanol, acetone)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Glass vials or flasks with airtight screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC system, or gravimetric analysis equipment)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.[6]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the samples for a sufficient period to reach equilibrium. The time required can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[6]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for a period to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial.[5] This step is crucial to remove any undissolved microcrystals.

-

Analytical Methods for Concentration Determination

The concentration of this compound in the saturated solution can be determined using several methods.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.

-

Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent is fully evaporated, dry the dish to a constant weight and re-weigh it.[8]

-

The mass of the dissolved this compound is the final weight of the dish minus the initial weight. The mass of the solvent is the weight of the solution minus the weight of the dissolved solute.

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.[9]

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.[9][10]

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Develop an HPLC method capable of separating and quantifying this compound. This would typically involve a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., a mixture of acetonitrile and water).[11]

-

Prepare a series of standard solutions of this compound and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.[11]

-

Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[11]

Data Analysis and Reporting

Calculate the solubility in the desired units ( g/100 mL, mol/L, mole fraction) and record the values in the data table. The experiment should be repeated at least three times to ensure reproducibility, and the average solubility with the standard deviation should be reported.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

References

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. pharmatutor.org [pharmatutor.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to the Thermal Stability and Degradation of 1-Phenyloctadecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation of 1-phenyloctadecane. The information presented is intended for researchers, scientists, and drug development professionals who utilize or are investigating the properties of long-chain alkylbenzenes. This document details the expected thermal behavior, degradation pathways, and standard experimental protocols for the analysis of this compound.

Thermal Analysis Data

The thermal stability of this compound can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for this compound is not widely available in the public domain, its thermal properties can be inferred from its physical constants and the known behavior of similar long-chain alkylbenzenes.

1.1. Physical Properties

Basic physical properties of this compound are essential for understanding its behavior at elevated temperatures.

| Property | Value |

| Molecular Formula | C₂₄H₄₂ |

| Molecular Weight | 330.59 g/mol |

| Melting Point | 32-37 °C |

| Boiling Point | 408 °C (lit.) |

1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show mass loss due to evaporation at higher temperatures, followed by decomposition at more elevated temperatures. Heavy alkyl benzenes are known for their good thermal stability.[1][2]

| Parameter | Expected Observation |

| Onset of Evaporation | Dependent on heating rate and atmosphere, but will begin significantly below the boiling point. |

| Onset of Decomposition (Td) | Expected to be high, reflecting the good thermal stability of heavy alkyl benzenes.[1][2] A specific value is not readily available in the literature. |

| Residue at 600°C (inert atm.) | Expected to be minimal, as the compound should largely pyrolyze to volatile fragments. |

1.3. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, DSC can be used to determine the melting point and the enthalpy of fusion.

| Parameter | Value |

| Melting Point (Tm) | 32-37 °C[3] |

| Enthalpy of Fusion (ΔHf) | Data not readily available in the literature. |

Degradation Pathways

The degradation of this compound can proceed through two primary pathways: pyrolytic degradation (in the absence of oxygen) and oxidative degradation (in the presence of oxygen).

2.1. Pyrolytic Degradation

In an inert atmosphere, the thermal degradation of this compound proceeds via pyrolysis, which involves the homolytic cleavage of C-C and C-H bonds. The long alkyl chain is the primary site of fragmentation. Cleavage of the C-C bonds at various positions along the octadecyl chain will lead to the formation of a variety of smaller alkanes and alkenes, as well as benzene and toluene from fragmentation near the phenyl group.

2.2. Oxidative Degradation

In the presence of oxygen, the degradation of this compound is initiated by the abstraction of a hydrogen atom, primarily from the benzylic position due to the resonance stabilization of the resulting radical. This initiates a radical chain reaction involving oxygen, leading to the formation of hydroperoxides, which can then decompose to form ketones and alcohols. Further oxidation can lead to the cleavage of the alkyl chain and the formation of benzoic acid.[4]

Experimental Protocols

The following sections detail generalized experimental protocols for the thermal analysis of this compound.

3.1. Thermogravimetric Analysis (TGA)

This protocol is designed to determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High purity nitrogen at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition temperature (Td) and the percentage of residue remaining at the end of the experiment.

References

- 1. estherchem.com [estherchem.com]

- 2. Heavy Alkylate BENZENE (HAB) – keytonenergy [keytonenergy.com]

- 3. 1-苯基十八烷 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. Chemical, physical and electrical properties of aged dodecylbenzene 2: thermal ageing of single isomers in air | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

The Toxicology of Octadecylbenzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecylbenzene, a long-chain alkylbenzene, is utilized in various industrial applications. A comprehensive understanding of its toxicological profile is essential for ensuring safe handling and for predicting potential environmental and human health impacts. This technical guide synthesizes the currently available toxicological data for Octadecylbenzene, presenting quantitative data in a structured format. Due to a notable lack of in-depth studies in the public domain, this document also highlights the significant data gaps for chronic toxicity, carcinogenicity, mutagenicity, and reproductive effects, underscoring the need for further investigation. A generalized workflow for an acute toxicity study is provided to illustrate a fundamental toxicological evaluation process.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance. For Octadecylbenzene, limited quantitative data from oral and dermal acute toxicity studies are available.

Quantitative Acute Toxicity Data

The following table summarizes the available median lethal dose (LD50) values for Octadecylbenzene. The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route.

| Route of Administration | Species | LD50 Value | Reference |

| Oral | Rat | > 10000 mg/kg | [1] |

| Dermal | Rabbit | > 3160 mg/kg | [1] |

Interpretation: The high LD50 values suggest a low order of acute toxicity for Octadecylbenzene via both oral and dermal routes of exposure.

Generalized Experimental Workflow for Acute Oral Toxicity Testing

To provide context for the generation of acute toxicity data, the following diagram illustrates a generalized workflow for a typical acute oral toxicity study, based on established guidelines.

Skin and Eye Irritation

Multiple safety data sheets indicate that Octadecylbenzene may cause skin and eye irritation.[2][3] However, quantitative data from standardized tests, such as the Draize test for skin and eye irritation in rabbits, are not publicly available. Therefore, the irritant potential of Octadecylbenzene cannot be definitively quantified at this time.

Sensitization

Information regarding the skin sensitization potential of Octadecylbenzene is limited. While some sources suggest a potential for sensitization, no specific data from recognized test methods, such as the Guinea Pig Maximization Test or the Local Lymph Node Assay, were found.[1]

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

A comprehensive search of publicly available literature and databases reveals a significant lack of data on the chronic toxicological effects of Octadecylbenzene. Specific studies investigating the following endpoints have not been identified:

-

Chronic Toxicity: No data on the effects of repeated or long-term exposure to Octadecylbenzene are available.

-

Carcinogenicity: Octadecylbenzene is not listed as a carcinogen by major regulatory agencies such as the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP).[1][4] No long-term animal bioassays for carcinogenicity have been reported.

-

Mutagenicity: There is no available information on the potential of Octadecylbenzene to induce gene mutations or chromosomal aberrations.[1]

-

Reproductive and Developmental Toxicity: Studies to assess the potential adverse effects of Octadecylbenzene on reproductive function and fetal development have not been found in the reviewed literature.[1]

Signaling Pathways and Mechanisms of Toxicity

Due to the limited toxicological data available, there is no information regarding the specific signaling pathways or mechanisms of toxicity associated with Octadecylbenzene. Research in this area would be contingent on the identification of specific toxicological effects in robust studies.

Conclusion and Future Directions

The available toxicological data for Octadecylbenzene are primarily limited to acute toxicity studies, which suggest a low acute hazard. However, there is a critical lack of information regarding skin and eye irritation, sensitization, chronic toxicity, carcinogenicity, mutagenicity, and reproductive and developmental toxicity. To conduct a thorough risk assessment and to ensure the safe use of Octadecylbenzene, further research is imperative to address these significant data gaps. Standardized testing according to internationally recognized guidelines (e.g., OECD) is necessary to fully characterize the toxicological profile of this compound.

References

Environmental fate and biodegradation of 1-Phenyloctadecane

An In-Depth Technical Guide on the Environmental Fate and Biodegradation of 1-Phenyloctadecane

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the environmental fate and biodegradation of this compound is limited in publicly available scientific literature. This guide has been compiled by extrapolating information from studies on structurally similar long-chain alkylbenzenes (LABs) and general principles of hydrocarbon microbiology. The proposed pathways and protocols should be considered theoretical and require experimental validation.

Introduction

This compound is a long-chain alkylbenzene (LAB) characterized by a phenyl group attached to an eighteen-carbon alkyl chain. LABs are primarily used as intermediates in the production of linear alkylbenzene sulfonates (LAS), which are major components of synthetic detergents. Due to their widespread use, the environmental fate of these compounds is of significant interest. This guide provides a comprehensive overview of the expected environmental behavior and biodegradation of this compound, based on available data for related compounds.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its environmental distribution and bioavailability.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₂ | [1] |

| Molecular Weight | 330.59 g/mol | [1] |

| Melting Point | 32-36 °C | [1] |

| Boiling Point | 249 °C at 15 mmHg | [1] |

| Water Solubility | Insoluble | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | Estimated to be high (hydrophobic) | Inferred |

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and transformation processes.

-

Abiotic Degradation: Abiotic degradation pathways, such as photolysis and hydrolysis, are not expected to be significant for this compound under typical environmental conditions[3]. Due to the stability of the benzene ring and the long alkyl chain, these processes are likely to be very slow.

-

Sorption: Given its high hydrophobicity (inferred from its insolubility in water), this compound is expected to strongly adsorb to organic matter in soil and sediment. This partitioning behavior will reduce its concentration in the aqueous phase and limit its mobility.

-

Volatilization: With a relatively high boiling point, volatilization from water or soil surfaces is not anticipated to be a major removal mechanism.

-

Bioaccumulation: Due to its lipophilic nature, this compound has the potential to bioaccumulate in fatty tissues of organisms. However, its metabolism by microorganisms can mitigate this risk.

Biodegradation

The primary mechanism for the removal of this compound from the environment is expected to be biodegradation by microorganisms. Both aerobic and anaerobic degradation processes are possible, with aerobic pathways generally being more rapid and efficient.

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of long-chain n-alkylbenzenes is typically initiated by the oxidation of the alkyl chain. This process is carried out by a wide range of bacteria, including species of Pseudomonas and Rhodococcus, which are known for their ability to degrade hydrocarbons[4][5].

Proposed Aerobic Biodegradation Pathway:

The most probable aerobic degradation pathway for this compound involves the following steps:

-

Terminal Oxidation: The degradation is initiated by a monooxygenase enzyme that hydroxylates the terminal methyl group of the octadecyl chain, forming 18-phenyl-1-octadecanol.

-

Alcohol and Aldehyde Dehydrogenation: The primary alcohol is then oxidized to the corresponding aldehyde (18-phenyl-octadecanal) and subsequently to a carboxylic acid (18-phenyloctadecanoic acid) by alcohol and aldehyde dehydrogenases, respectively.

-

β-Oxidation: The resulting phenylalkanoic acid undergoes a series of β-oxidation cycles. In each cycle, the alkyl chain is shortened by two carbon atoms, releasing acetyl-CoA. This process continues until a short-chain phenylalkanoic acid, such as phenylacetic acid or benzoic acid, is formed.

-

Aromatic Ring Cleavage: The resulting aromatic acid is then further degraded. For instance, phenylacetic acid can be hydroxylated to form a dihydroxy intermediate (e.g., 3,4-dihydroxyphenylacetate), which is then susceptible to ring cleavage by dioxygenase enzymes. The ring-opened product is then funneled into central metabolic pathways like the Krebs cycle.

Caption: Proposed aerobic biodegradation pathway of this compound.

Anaerobic Biodegradation

Anaerobic biodegradation of long-chain alkylbenzenes is also possible, although it is generally slower than aerobic degradation[6]. Under anoxic conditions, different terminal electron acceptors such as nitrate, sulfate, or iron(III) can be utilized by anaerobic bacteria.

Proposed Anaerobic Biodegradation Pathway:

The initial activation of the relatively inert alkyl chain in the absence of oxygen is a key challenge. One proposed mechanism for anaerobic n-alkane degradation that could be relevant for this compound is the addition of fumarate to a subterminal carbon of the alkyl chain, catalyzed by a glycyl-radical enzyme[7].

-

Fumarate Addition: The degradation may be initiated by the addition of a fumarate molecule to the octadecyl chain, likely at the C2 position, to form a substituted succinate derivative.

-

Carbon Skeleton Rearrangement and Activation: The resulting molecule undergoes a series of enzymatic reactions, including carbon skeleton rearrangement and activation to a CoA-thioester.

-

β-Oxidation: Similar to the aerobic pathway, the activated alkyl chain is then degraded via β-oxidation.

-

Aromatic Ring Metabolism: The eventual phenyl-substituted metabolite is likely converted to a central intermediate like benzoyl-CoA, which is a common intermediate in the anaerobic degradation of aromatic compounds. Benzoyl-CoA is then dearomatized and the ring is cleaved.

Caption: Proposed anaerobic biodegradation pathway of this compound.

Experimental Protocols

The following sections outline general experimental protocols that can be adapted to study the biodegradation of this compound. These are based on standard OECD guidelines and common laboratory practices for hydrocarbon biodegradation studies[8].

Aerobic Biodegradation Study (OECD 301F - Manometric Respirometry Test)

This method determines the biodegradability of a chemical by measuring the oxygen consumed by microorganisms in a closed respirometer.

5.1.1. Materials and Reagents

-

Mineral Medium: Prepare a mineral salt medium as specified in OECD Guideline 301.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, or a mixed microbial culture from a hydrocarbon-contaminated site.

-

Test Substance: this compound (analytical grade).

-

Reference Substance: A readily biodegradable compound like sodium benzoate or aniline.

-

Respirometer: A multi-chamber respirometer capable of continuous oxygen uptake measurement.

5.1.2. Experimental Setup

-

Prepare a stock solution of this compound. Due to its low water solubility, it may be necessary to adsorb it onto an inert support like silica gel or use a minimal amount of a non-toxic, non-biodegradable solvent.

-

Set up the following test flasks in the respirometer:

-

Test Flasks (duplicate): Mineral medium, inoculum, and this compound (e.g., at a concentration of 100 mg/L).

-

Blank Flasks (duplicate): Mineral medium and inoculum only.

-

Reference Flask (single): Mineral medium, inoculum, and the reference substance.

-

Toxicity Control Flask (optional): Mineral medium, inoculum, this compound, and the reference substance.

-

-

Incubate the flasks at a constant temperature (e.g., 20-25 °C) in the dark for 28 days.

-

Continuously measure the oxygen consumption in each flask.

5.1.3. Data Analysis

-

Calculate the percentage of biodegradation based on the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD).

-

A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Metabolite Identification using GC-MS

This protocol outlines the extraction and analysis of potential biodegradation metabolites from a liquid culture.

5.2.1. Sample Preparation and Extraction

-

At various time points during a biodegradation experiment, collect aliquots of the culture medium.

-

Centrifuge the samples to remove microbial cells.

-

Acidify the supernatant to a pH of ~2 with hydrochloric acid.

-

Perform a liquid-liquid extraction of the acidified supernatant with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

5.2.2. Derivatization

To improve the volatility and chromatographic properties of polar metabolites (e.g., carboxylic acids), derivatization is often necessary. A common method is silylation:

-

To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture at a specific temperature (e.g., 70 °C) for a defined period (e.g., 30 minutes) to allow for complete derivatization.

5.2.3. GC-MS Analysis

-

Inject an aliquot of the derivatized extract into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., a nonpolar DB-5 or equivalent).

-

Employ a temperature program that allows for the separation of a wide range of compounds.

-

Operate the mass spectrometer in full-scan mode to acquire mass spectra of the eluting compounds.

-

Identify the metabolites by comparing their mass spectra with libraries (e.g., NIST) and, if possible, with authentic standards.

Caption: Workflow for metabolite analysis by GC-MS.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound is available, the following table presents hypothetical data based on studies of similar long-chain alkylbenzenes and linear alkylbenzene sulfonates to illustrate the expected range of degradation rates.

| Parameter | Environmental Compartment | Estimated Value | Basis for Estimation | Reference |

| Aerobic Biodegradation Half-life | Soil | 20 - 50 days | Based on LAS with similar alkyl chain lengths. | [8] |

| Aerobic Biodegradation Half-life | Water (with sediment) | 5 - 20 days | Based on LAS in river water. | [9] |

| Anaerobic Biodegradation | Sediment | Slower than aerobic; potentially persistent in the absence of suitable electron acceptors. | General principle for hydrocarbon biodegradation. | [6] |

Conclusion

While direct experimental evidence is lacking, the environmental fate and biodegradation of this compound can be reasonably predicted based on its structural similarity to other long-chain alkylbenzenes. It is expected to be a hydrophobic compound that partitions to soil and sediment. Biodegradation is the most likely and significant removal mechanism, with aerobic pathways involving initial oxidation of the long alkyl chain followed by β-oxidation and subsequent aromatic ring cleavage. Anaerobic degradation is also plausible but is expected to occur at a slower rate. The experimental protocols and proposed pathways outlined in this guide provide a solid foundation for future research to definitively elucidate the environmental behavior of this compound. Such studies are crucial for a comprehensive environmental risk assessment of this compound.

References

- 1. Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodococcus Strains from the Specialized Collection of Alkanotrophs for Biodegradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fatty Acid and Alcohol Metabolism in Pseudomonas putida: Functional Analysis Using Random Barcode Transposon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biodegradation kinetics of linear alkylbenzene sulfonate in sludge-amended agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fate of the benzene ring of linear alkylbenzene sulfonate in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Phenyloctadecane and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyloctadecane, also known by its common synonyms Octadecylbenzene and Stearylbenzene, is a long-chain alkylbenzene consisting of an eighteen-carbon alkyl chain attached to a phenyl group.[1][2][3][4] This compound and its isomers are of interest in various fields, including analytical chemistry, environmental science, and potentially in the assessment of industrial chemical toxicology. This technical guide provides a comprehensive overview of the synonyms, physicochemical properties, and relevant experimental methodologies associated with this compound. Due to a lack of specific information in the current scientific literature regarding its direct involvement in biological signaling pathways, this guide will focus on its chemical synthesis and analytical detection workflows.

Synonyms and Chemical Identifiers

A comprehensive list of synonyms and chemical identifiers for this compound is crucial for accurate literature searches and chemical inventory management. The following table summarizes the key names and registration numbers associated with this compound.[1][2][3][5]

| Identifier Type | Identifier | Source (Example) |

| Common Name | This compound | Sigma-Aldrich[6] |

| Octadecylbenzene | PubChem[1][5] | |

| n-Octadecylbenzene | Parchem[2] | |

| Stearylbenzene | Santa Cruz Biotechnology[7] | |

| IUPAC Name | octadecylbenzene | PubChem[5] |

| CAS Number | 4445-07-2 | PubChem[5] |

| EC Number | 224-684-7 | PubChem[5] |

| UNII | 2PUR93PL86 | PubChem[5] |

| InChI Key | WSVDSBZMYJJMSB-UHFFFAOYSA-N | PubChem[5] |

| SMILES | CCCCCCCCCCCCCCCCCCC1=CC=CC=C1 | PubChem[5] |

| Other Synonyms | Benzene, octadecyl- | PubChem[1][5] |

| Octadecane, 1-phenyl- | PubChem[1][5] | |

| 2-Phenyloctadecane | Parchem[2] | |

| NSC 41235 | PubChem[1] |

Physicochemical Properties

The following table summarizes key quantitative data for this compound, compiled from various chemical databases and supplier specifications.

| Property | Value | Source (Example) |

| Molecular Formula | C₂₄H₄₂ | PubChem[5] |

| Molecular Weight | 330.59 g/mol | Santa Cruz Biotechnology[7] |

| Appearance | Low melting solid, White to light yellow | Thermo Fisher Scientific |

| Melting Point | 32-36 °C | Thermo Fisher Scientific |

| Boiling Point | 249 °C at 15 mmHg | Parchem[2] |

| Flash Point | >112 °C | Thermo Fisher Scientific |

| GHS Hazard Statements | H413: May cause long lasting harmful effects to aquatic life. | PubChem[5] |

Experimental Protocols

While detailed, step-by-step protocols for specific experiments involving this compound are often proprietary or published within broader studies, this section outlines the fundamental methodologies for its synthesis and analysis based on established chemical principles.

Synthesis of this compound via Friedel-Crafts Acylation and Subsequent Reduction

A common synthetic route to this compound involves a two-step process: Friedel-Crafts acylation of benzene with stearoyl chloride, followed by reduction of the resulting ketone.[8][9]

Step 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[8][10][11]

-

Reaction: Benzene reacts with stearoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 1-phenyl-1-octadecanone.[8][9]

-

General Procedure:

-